2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol: is a chemical compound with the following properties:
Molecular Formula: CHNOS
CAS Number: 489422-10-8
Linear Formula: CHNOS
Molecular Weight: 430.486 g/mol
This compound features an ethoxy group (C2H5O) attached to a phenolic ring, along with a triazole ring containing a sulfanyl group (C6H5SN). Its unique structure makes it intriguing for various applications.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the condensation of an aldehyde (such as 2-hydroxy-4-methoxybenzaldehyde) with a thiosemicarbazide derivative (e.g., 3-phenyl-5-sulfanyl-4H-1,2,4-triazole-4-carbohydrazide). The reaction proceeds under appropriate conditions to yield the desired product.
Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using established protocols.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Reduction: Reduction of the imine group may be possible.
Substitution: The phenolic ring can participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Lewis acids (e.g., AlCl) for electrophilic aromatic substitution.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield quinone derivatives, while reduction could lead to the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Bioconjugation: Its functional groups allow for bioconjugation and labeling.
Antioxidant Properties: The phenolic moiety suggests potential antioxidant activity.
Antibacterial Studies: Researchers investigate its antibacterial effects.
Pharmaceuticals: It may serve as a precursor for drug development.
Materials Science: Its unique structure could find applications in materials science.
Wirkmechanismus
The exact mechanism remains an active area of research. its antioxidant properties and potential interactions with cellular pathways contribute to its effects.
Vergleich Mit ähnlichen Verbindungen
While this compound is relatively rare, it shares similarities with other phenolic derivatives, such as 2-ethoxy-4-(((3-(3-methoxy-phenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol (CAS: 613249-07-3) and **2-ethoxy-4-((E)-{[3-(3-isopropoxyphe
Eigenschaften
Molekularformel |
C17H16N4O2S |
---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-15-10-12(8-9-14(15)22)11-18-21-16(19-20-17(21)24)13-6-4-3-5-7-13/h3-11,22H,2H2,1H3,(H,20,24)/b18-11+ |
InChI-Schlüssel |
SACZZWMQWVSXID-WOJGMQOQSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.